molecular formula C5H4N4O B097623 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one CAS No. 16328-63-5

1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one

Cat. No. B097623
CAS RN: 16328-63-5
M. Wt: 136.11 g/mol
InChI Key: CGKLYWOFLUIKCX-UHFFFAOYSA-N
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Description

1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one is a heterocyclic compound that is part of the imidazopyrazinone family. These compounds are known for their planar ring structure and aromatic character, which is influenced by the presence of a zwitter-ionic resonance structure . Imidazopyrazinones are versatile scaffolds in organic synthesis and drug development due to their unique structural features and potential biological activities .

Synthesis Analysis

The synthesis of imidazopyrazinones and their derivatives can be achieved through various strategies. For instance, substituted imidazo[1,5-a]pyrazines can be synthesized via mono-, di-, and directed remote metalation strategies, leading to a range of functionalized derivatives . Additionally, solution phase synthesis methods have been described for the formation of imidazo[1,2-b]pyrazol-2-ones, involving the formation of 5-aminopyrazoles followed by intramolecular cyclodehydration . The synthesis of imidazo[1,2-a]pyrazine-3,6-diones from alpha-amino acids has also been reported, which involves a multi-step process including O-acylation, acyl transfer, intramolecular condensation, and water elimination .

Molecular Structure Analysis

The molecular structure of imidazopyrazinones is characterized by a planar ring system with a weakened carbonyl character, which contributes to the aromaticity of the compound . The bond length alternations and NMR chemical shifts support the presence of aromatic character in the imidazopyrazinone rings . The molecular structure is also influenced by the pattern and position of substitution, which can affect the reactivity and biological activity of the compounds .

Chemical Reactions Analysis

Imidazopyrazinones undergo various chemical reactions based on their reactivity and the position of substitution. For example, regioselective metalation reactions can be used to introduce functional groups at specific positions on the imidazopyrazinone ring . The reactivity of these compounds can also be exploited in the synthesis of novel heterocyclic systems, such as the triazadibenzo[cd,f]azulen-7(6H)-one tricyclic ring system . Furthermore, the luminescence properties of imidazopyrazinone compounds have been studied, with applications in bioluminescence and chemiluminescence .

Physical and Chemical Properties Analysis

Imidazopyrazinones exhibit solvatochromism, which is the change in color with the polarity of the solvent, due to hydrogen-bonding interactions with solvent molecules . This property, along with their luminescence, makes them interesting for applications in bioassays . The physical properties, such as melting points and solubility, can vary depending on the substitution pattern and the presence of functional groups .

Scientific Research Applications

Synthesis and Reactivity

1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one serves as a versatile scaffold in organic synthesis and drug development. Its synthesis, reactivity, and multifarious biological activity have been extensively studied. This compound is often used due to its pattern and position of substitution, which aids in future developments in the scientific field (Goel, Luxami, & Paul, 2015).

Luminescence Properties

The compound demonstrates significant luminescence properties. It is used in studying the bioluminescence of marine organisms and has potential applications in bioassays due to its chemiluminescence and enhanced chemiluminescence (Teranishi, 2007).

Chemical Synthesis

A mild and efficient iodine-mediated intramolecular heteroannulation approach has been developed for constructing the imidazo[1,2-a]pyrazinone core. This metal-free protocol enables the creation of densely functionalized imidazo[1,2-a]pyrazinone-3-carbaldehydes, highlighting its versatility in chemical synthesis (Mishra et al., 2013).

Structural and Spectroscopic Studies

The fundamental physical properties, including crystal structures and spectroscopic characteristics, of various derivatives of this compound have been investigated. These studies provide insights into the aromatic character and solvatochromism of these derivatives, which are crucial for understanding their chemical behavior (Nakai et al., 2003).

Catalyzed Synthesis

The compound is also involved in palladium-catalyzed amide coupling reactions, demonstrating its importance in facilitating quick access to products with substitution at specific positions, thus making it a valuable tool in medicinal chemistry (Rosenberg, Zhao, & Clark, 2012).

Biological Evaluation

Imidazo[4,5-b]pyrazin-2-one derivatives have been synthesized and evaluated for their antimicrobial activities, suggesting their potential as chemotherapeutic agents. This aspect highlights the compound's role in the development of new medications (Dangi, Hussain, & Talesara, 2011).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

1,3-dihydroimidazo[4,5-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-8-3-4(9-5)7-2-1-6-3/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKLYWOFLUIKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299352
Record name 1,3-dihydro-2h-imidazo[4,5-b]pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one

CAS RN

16328-63-5
Record name 16328-63-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16328-63-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16328-63-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dihydro-2h-imidazo[4,5-b]pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
LR Mandel - Biochemical Pharmacology, 1971 - Elsevier
5-Chloro-6-(ethylamino)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one (CE-IP), a new compound with bronchodilator, cardiac stimulant and peripheral vasodilatory properties was found …
Number of citations: 14 www.sciencedirect.com
A Chino, N Masuda, Y Amano, K Honbou… - Bioorganic & Medicinal …, 2014 - Elsevier
In this study, we report the identification of potent benzimidazoles as PDE10A inhibitors. We first identified imidazopyridine 1 as a high-throughput screening hit compound from an in-…
Number of citations: 27 www.sciencedirect.com
P Oleksak, E Nepovimova, Z Chrienova… - European Journal of …, 2022 - Elsevier
Mechanistic target of rapamycin (mTOR) is a highly conserved protein kinase acting as a central regulator of cell functions. The kinase forms two distinct mTOR complexes termed as …
Number of citations: 15 www.sciencedirect.com
T Tsuji, LM Sapinoso, T Tran, B Gaffney, L Wong… - Oncotarget, 2017 - ncbi.nlm.nih.gov
CC-115, a selective dual inhibitor of the mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK), is undergoing Phase 1 clinical studies. Here we …
Number of citations: 58 www.ncbi.nlm.nih.gov
H SHEPPARD - Asthma: Physiology, Immunopharmacology, and …, 2013 - books.google.com
It is apparent from what has been said in earlier presentations at this symposium that adenosine 3', 5'-monophosphate (cyclic AMP) plays a role in the IgE-mediated release of histamine …
Number of citations: 0 books.google.com

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